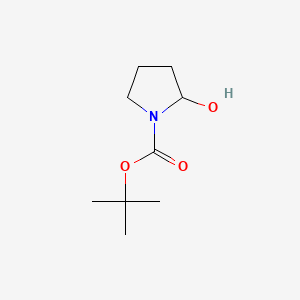

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYWPLSBEHXOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518803 | |

| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84766-91-6 | |

| Record name | 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84766-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-butyl 2-hydroxypyrrolidine-1-carboxylate synthesis mechanism

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 2-hydroxypyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of a Chiral Synthon

In the landscape of modern pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount. (S)-tert-butyl 2-hydroxypyrrolidine-1-carboxylate, commonly known as N-Boc-(S)-prolinol, stands out as a quintessential chiral synthon. Its rigid pyrrolidine core, coupled with a stereodefined hydroxyl group and a strategically placed amine protecting group, makes it an invaluable intermediate for constructing a multitude of biologically active molecules, from antiviral agents to novel ligands for neuroreceptors.[1][2]

This guide provides an in-depth exploration of the primary and most field-proven mechanism for synthesizing this compound. We will dissect the causal logic behind each experimental step, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Part 1: The Primary Synthetic Strategy: A Logic-Driven Approach from L-Proline

The most reliable and economically viable synthesis of (S)-tert-butyl 2-hydroxypyrrolidine-1-carboxylate leverages a readily available and enantiomerically pure starting material: L-proline. This approach elegantly preserves the inherent (S)-stereochemistry of the natural amino acid, obviating the need for complex asymmetric induction or chiral resolution steps. The synthesis is a robust two-step process, illustrated below.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known in the scientific community as N-Boc-D-prolinol, is a chiral building block of significant importance in pharmaceutical and synthetic organic chemistry.[1][2] Its rigid pyrrolidine scaffold, combined with the versatile hydroxymethyl group and the stable tert-butoxycarbonyl (Boc) protecting group, makes it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and chiral ligands.[2][3]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and quality assessment of N-Boc-D-prolinol. The causality behind spectral features is explained to provide not just data, but a framework for structural verification.

It is critical to distinguish this compound (CAS 83435-58-9) from its structural isomer, (R)-tert-butyl 2-hydroxypyrrolidine-1-carboxylate, a hemiaminal. This guide focuses exclusively on the more stable and widely utilized N-Boc-D-prolinol.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of N-Boc-D-prolinol are paramount for its successful application in synthesis. The following table summarizes its core properties.[4][5]

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | [4] |

| Common Names | N-Boc-D-prolinol, (R)-(+)-1-Boc-2-pyrrolidinemethanol | [5] |

| CAS Number | 83435-58-9 | |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Melting Point | 60-64 °C | |

| Optical Rotation | [α]²³/D +50° (c = 1.3 in chloroform) |

The molecular structure with standard atom numbering for NMR assignment is presented below.

Caption: Molecular structure of N-Boc-D-prolinol with atom numbering.

Spectroscopic Data Analysis

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity. The data presented here are representative values compiled from various sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The spectrum of N-Boc-D-prolinol is characterized by distinct signals for the Boc group, the pyrrolidine ring, and the hydroxymethyl protons. Due to hindered rotation around the N-C(O) amide bond, some signals may appear broadened or as a mixture of rotamers at room temperature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.78 | br d | 1H | OH (Hydroxyl) |

| ~4.00 | m | 1H | H2 |

| ~3.60 | m | 2H | H13 (CH₂OH) |

| ~3.45 | m | 1H | H5a |

| ~3.30 | m | 1H | H5b |

| ~1.95 | m | 1H | H3a |

| ~1.80 | m | 2H | H4 |

| ~1.55 | m | 1H | H3b |

| 1.46 | s | 9H | H10, H11, H12 (t-butyl) |

Interpretation of the ¹H NMR Spectrum:

-

Boc Group (1.46 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of the Boc protecting group. Its significant integration (9H) makes it an excellent internal reference point.

-

Pyrrolidine Ring (1.55-4.00 ppm): The eight protons on the pyrrolidine ring are diastereotopic and exhibit complex splitting patterns (multiplets). The proton at the chiral center (H2) is typically found around 4.00 ppm. The methylene protons adjacent to the nitrogen (H5) are shifted downfield (~3.30-3.45 ppm) due to the electron-withdrawing effect of the nitrogen atom. The remaining methylene protons (H3, H4) resonate further upfield.

-

Hydroxymethyl Group (~3.60 ppm): The two protons of the CH₂OH group are diastereotopic and appear as a multiplet.

-

Hydroxyl Proton (~4.78 ppm): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C6 (C=O, Carbamate) |

| ~79.3 | C8 (C(CH₃)₃, Quaternary) |

| ~62.8 | C13 (CH₂OH) |

| ~56.9 | C2 (CH) |

| ~46.4 | C5 (CH₂-N) |

| ~30.0 | C3 (CH₂) |

| ~28.7 | C10, C11, C12 (CH₃, t-butyl) |

| ~23.6 | C4 (CH₂) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~155.0 ppm): The signal for the carbamate carbonyl carbon (C6) is found in the typical downfield region for this functional group.

-

Boc Group Carbons: The quaternary carbon (C8) of the Boc group appears around 79.3 ppm, while the three equivalent methyl carbons (C10, C11, C12) resonate at approximately 28.7 ppm.

-

Pyrrolidine & Hydroxymethyl Carbons: The chiral carbon C2 is observed around 56.9 ppm. The carbon of the hydroxymethyl group (C13) is found at ~62.8 ppm. The remaining pyrrolidine methylene carbons appear at distinct shifts, with the one adjacent to the nitrogen (C5) being the most downfield of the three (~46.4 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3420 (broad) | O-H Stretch | Alcohol |

| ~2975, ~2870 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1690 (strong) | C=O Stretch | Carbamate |

| ~1395, ~1365 | C-H Bend | t-butyl |

| ~1170 | C-O Stretch | Alcohol / Carbamate |

Interpretation of the IR Spectrum:

-

The presence of a broad absorption band around 3420 cm⁻¹ is definitive for the O-H stretching of the alcohol group.

-

A very strong, sharp peak around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc protecting group's carbamate functionality.

-

Strong bands in the 2870-2975 cm⁻¹ region correspond to the C-H stretching of the aliphatic pyrrolidine ring and Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a common soft ionization technique for this type of compound.

| Ion | Calculated m/z | Analysis |

| [M+H]⁺ | 202.14 | Protonated molecule |

| [M+Na]⁺ | 224.12 | Sodium adduct |

| [M-C₄H₈]⁺ | 146.09 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 102.09 | Loss of the Boc group |

| C₄H₈N⁺ | 70.07 | Pyrrolidine ring fragment |

Interpretation of the Mass Spectrum:

-

The primary observed ions are typically the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, which confirm the molecular weight of 201.26 g/mol .

-

A characteristic fragmentation pattern involves the loss of the Boc group. The loss of isobutylene (56 Da) is a common fragmentation pathway for Boc-protected compounds.

-

The base peak in a GC-MS experiment is often observed at m/z = 70, corresponding to a stable fragment of the pyrrolidine ring.[6]

Standard Operating Protocols for Data Acquisition

Reproducible data acquisition is fundamental to scientific integrity. The following are generalized, self-validating protocols for obtaining the spectroscopic data described above.

General Workflow

Caption: A generalized workflow for spectroscopic data acquisition and analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-Boc-D-prolinol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width of approximately 12-16 ppm.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 220-240 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the ¹H NMR spectrum and pick peaks for both spectra.

Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a standard calibrant solution.

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Operate in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peaks and compare their m/z values to the calculated theoretical masses.

Conclusion

The spectroscopic data for (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate provide a robust and multifaceted analytical profile. The characteristic singlet of the Boc group in the ¹H NMR, the carbamate carbonyl signal in the ¹³C NMR, the strong C=O and O-H stretches in the IR spectrum, and the correct molecular ion peak in the mass spectrum collectively serve as a definitive fingerprint. This guide provides the foundational data and protocols necessary for researchers to confidently verify the identity, structure, and purity of this essential chiral building block, ensuring the integrity of their synthetic endeavors.

References

-

Watson International. (n.d.). Boc-D-prolinol CAS 83435-58-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(tert-Butoxycarbonyl)-D-prolinol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate. Wiley. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 23, 8001-8011. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-D-prolinol | 83435-58-9 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of chiral 2-hydroxypyrrolidine derivatives

An In-depth Technical Guide to the Synthesis of Chiral 2-Hydroxypyrrolidine Derivatives

Abstract

The chiral 2-hydroxypyrrolidine scaffold is a privileged structural motif, integral to a multitude of natural products, pharmaceuticals, and chiral catalysts. Its unique stereochemical and conformational properties significantly influence molecular recognition and biological activity, making it a high-value target in drug discovery and asymmetric synthesis.[1][2] This guide provides a comprehensive overview of the core strategies for synthesizing enantiomerically pure 2-hydroxypyrrolidine derivatives. We will dissect methodologies rooted in the chiral pool, particularly from L-proline and its derivatives, and explore modern catalytic asymmetric approaches. The discussion emphasizes the underlying principles of stereocontrol, the rationale behind procedural choices, and provides detailed, field-proven protocols for key transformations.

Strategic Importance in Drug Discovery and Catalysis

The pyrrolidine ring is a cornerstone in medicinal chemistry, ranking among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[3] The introduction of a hydroxyl group at the C2 position, adjacent to the nitrogen atom, creates a chiral hemiaminal or amino alcohol functionality. This feature is critical for establishing key hydrogen bonding interactions with biological targets such as enzymes and receptors.[2] Consequently, this scaffold is found in a diverse array of drugs, including antiviral agents like Glecaprevir and Voxilaprevir, and various enzyme inhibitors.[2][4] Furthermore, derivatives like (S)-α,α-diphenyl-2-pyrrolidinemethanol (DPHPM) are foundational to highly effective organocatalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, used in asymmetric reductions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral 2-hydroxypyrrolidine derivatives is broadly approached from two distinct strategic directions: modification of existing chiral templates and de novo asymmetric construction of the heterocyclic ring.

Caption: Primary strategies for synthesizing chiral 2-hydroxypyrrolidines.

Each approach offers distinct advantages. Chiral pool synthesis leverages the readily available and inexpensive stereochemical information of natural amino acids like L-proline, providing a reliable and robust pathway.[1][5] Asymmetric catalysis, while often requiring more complex catalyst systems, enables the construction of diverse and highly functionalized pyrrolidines from simple achiral precursors with high efficiency and stereoselectivity.[3][6]

Chiral Pool Synthesis: The Proline-Based Approach

The most common and direct route to 2-hydroxypyrrolidine derivatives begins with the amino acid L-proline or its hydroxylated analogue, trans-4-hydroxy-L-proline.[4][7] The inherent chirality of these starting materials obviates the need for an asymmetric induction step, simplifying the synthetic sequence.

Diastereoselective Reduction of Proline Esters

The direct reduction of the carboxylic acid moiety of a protected proline derivative is a cornerstone of this strategy. The choice of protecting group on the nitrogen and the reducing agent are critical variables that dictate the stereochemical outcome and overall yield.

Causality Behind Experimental Choices:

-

N-Protection: The proline nitrogen must be protected to prevent unwanted side reactions and to modulate the steric and electronic environment around the carbonyl group. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under reductive conditions and its straightforward removal under mild acidic conditions. The bulky Boc group also plays a crucial role in directing the hydride attack.

-

Reducing Agent: The choice of hydride source is paramount for achieving high diastereoselectivity.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters and amides.[4] Its high reactivity can sometimes lead to lower selectivity.

-

Lithium Borohydride (LiBH₄): A milder and more selective reducing agent.[4][8] It is often preferred for reducing esters in the presence of other sensitive functional groups. Its smaller size compared to substituted borohydrides can influence the direction of hydride approach.

-

Sodium Borohydride (NaBH₄): Generally too mild to reduce esters efficiently but can be used for more activated carbonyls or in specific solvent systems.[9]

-

The stereoselectivity of the reduction arises from a mechanism involving chelation. The lithium cation (from LiAlH₄ or LiBH₄) coordinates with both the nitrogen's protecting group carbonyl and the ester carbonyl. This rigid, five-membered ring intermediate sterically hinders one face of the molecule, forcing the hydride to attack from the less hindered opposite face, leading to the formation of predominantly one diastereomer.

Caption: Mechanism of diastereoselective reduction of N-Boc-proline ester.

Comparative Data on Reduction Methods

| Substrate | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| N-Boc-L-proline methyl ester | LiBH₄ | THF | 0 to RT | >95:5 | ~90 | [4][8] |

| N-Cbz-L-proline | LiAlH₄ | THF | 0 | Variable | ~85 | [4] |

| N-Boc-L-prolinamide | LiAlH₄ | THF | 0 to Reflux | >90:10 | ~80 | [4] |

Protocol 1: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine

This protocol describes the reliable, large-scale synthesis via diastereoselective reduction.

Materials:

-

N-Boc-L-proline (1.0 eq)

-

Iodomethane (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium Borohydride (LiBH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether, Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Esterification: To a solution of N-Boc-L-proline in anhydrous DMF, add K₂CO₃ and stir for 15 minutes at room temperature. Add iodomethane dropwise and stir the mixture overnight. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo to yield N-Boc-L-proline methyl ester, which can be used without further purification.

-

Reduction (Self-Validating System):

-

Dissolve the crude ester in anhydrous THF under an inert nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add LiBH₄ portion-wise, ensuring the internal temperature does not exceed 5 °C. Causality: Controlling the temperature is crucial for maximizing diastereoselectivity and preventing side reactions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aq. NH₄Cl. Trustworthiness: A proper quench is essential for safety and to hydrolyze the borate-ester complex.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and determine optical purity via chiral HPLC analysis.

Catalytic Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to construct chiral molecules, offering high atom economy and enantioselectivity.

Organocatalytic Approaches

The rise of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided powerful tools for synthesizing pyrrolidine scaffolds.[3] Proline and its derivatives are themselves excellent organocatalysts, but other chiral amines and Brønsted acids can be used to construct the pyrrolidine ring enantioselectively.[6]

A prominent strategy involves the tandem Michael addition-cyclization of α,β-unsaturated aldehydes with aminomalonates, catalyzed by a chiral secondary amine like a diarylprolinol silyl ether.[10]

Caption: Workflow for organocatalytic synthesis of 5-hydroxypyrrolidines.

This approach generates a 5-hydroxypyrrolidine, which is a constitutional isomer of the 2-(hydroxymethyl)pyrrolidine discussed previously, but highlights the power of organocatalysis in accessing diverse, highly substituted chiral pyrrolidines.[10]

Photoenzymatic Synthesis

An innovative one-pot strategy combines regioselective photochemical oxyfunctionalization with stereoselective enzymatic reduction or transamination.[11] This method provides a mild and environmentally friendly route to chiral 3-hydroxy- and 4-hydroxypyrrolidines from the simple, unfunctionalized N-Boc-pyrrolidine starting material. The initial photochemical step generates a prochiral ketone, which is then resolved into a single enantiomer by a keto reductase (KRED) or an amine transaminase (ATA), achieving excellent conversions and >99% enantiomeric excess.[11] This chemoenzymatic cascade demonstrates a highly efficient and sustainable pathway to valuable chiral building blocks.

Conclusion

The synthesis of chiral 2-hydroxypyrrolidine derivatives remains a field of high importance for academic and industrial researchers. The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and available resources. The classic chiral pool approach, starting from L-proline, offers unparalleled reliability and cost-effectiveness for accessing fundamental scaffolds. Concurrently, the continuous evolution of asymmetric catalysis, including powerful organocatalytic and chemoenzymatic methods, provides sophisticated and highly efficient pathways to novel, complex, and functionally diverse derivatives. A thorough understanding of the principles of stereocontrol and the rationale behind methodological choices, as detailed in this guide, is essential for any scientist working to harness the potential of this critical chiral building block.

References

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Dar'in, D., et al. (n.d.). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]

-

Fall, M., & Gandon, V. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

-

Pasan, Y., et al. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]

-

Smolobochkin, A., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Pinto, A., et al. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

El-Ashry, E. H., & El Nemr, A. (2003). Synthesis of mono- and di-hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors. PubMed. [Link]

-

Fleet, G. W., et al. (1994). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. PubMed. [Link]

-

Stoltz, B. M., et al. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

-

Wu, S., et al. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

-

Wang, Z., et al. (n.d.). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. PMC. [Link]

-

Cativiela, C., & Diaz-de-Villegas, M. D. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]

-

ResearchGate. (n.d.). Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. ResearchGate. [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Davis, F. A., & Reddy, R. E. (1992). Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline. PubMed. [Link]

-

ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]

-

Sharifah Nurin Zafirah, et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Indispensable Role of N-Boc-2-hydroxypyrrolidine in Modern Synthesis

An In-depth Technical Guide to the Reactivity and Properties of N-Boc-2-hydroxypyrrolidine

N-Boc-2-hydroxypyrrolidine is a cornerstone chiral building block in the landscape of modern organic synthesis. Its prevalence in the synthesis of pharmaceuticals, natural products, and fine chemicals stems from its unique structural combination: a stereodefined pyrrolidine core, a versatile hydroxyl group at the C2 position, and a robust tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2][3][4] This arrangement provides a stable yet reactive scaffold, enabling chemists to perform a wide array of transformations with high regioselectivity and stereocontrol. The pyrrolidine moiety is a common motif in over 20 FDA-approved drugs and numerous bioactive compounds, making its derivatives, such as N-Boc-2-hydroxypyrrolidine, highly sought-after intermediates in drug discovery.[1][2][3]

This guide offers a comprehensive exploration of the reactivity and properties of N-Boc-2-hydroxypyrrolidine. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative references, equipping researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.

Part 1: Physicochemical Properties and Stereochemical Integrity

The physical and chemical properties of a synthetic building block are critical determinants of its handling, reactivity, and purification. N-Boc-2-hydroxypyrrolidine is typically a solid at room temperature, with solubility in a range of common organic solvents. The stereochemical integrity of the C2 chiral center is arguably its most critical feature, as it is this defined stereochemistry that is transferred to the final target molecule.

Quantitative Data Summary

For clarity, the key physicochemical properties for a representative derivative, (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, are summarized below. While this is a related structure, the data provides a useful reference point for the general physical characteristics of N-Boc-hydroxypyrrolidine derivatives.

| Property | Value | Reference |

| Molecular Formula | C9H17NO3 (for N-Boc-2-hydroxypyrrolidine) | |

| Molecular Weight | 187.24 g/mol (for N-Boc-2-hydroxypyrrolidine) | |

| Melting Point | 146-151 °C | [5] |

| Boiling Point | 390.9 °C at 760 mmHg | [5] |

| Density | 1.312 g/cm³ | [5] |

| Optical Rotation [α]D | +50.0° (c=1 in methanol, 22°C) | [5] |

| Storage Temperature | 2-8°C | [5] |

Note: The data presented is for (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid as a representative example. Properties for specific isomers of N-Boc-2-hydroxypyrrolidine may vary.

The Boc group's presence significantly influences the molecule's polarity and solubility, rendering it more soluble in less polar organic solvents like dichloromethane (DCM) and ethyl acetate compared to its unprotected parent, 2-hydroxypyrrolidine.

Part 2: Synthesis of N-Boc-2-hydroxypyrrolidine

The preparation of enantiomerically pure N-Boc-2-hydroxypyrrolidine is crucial for its application. A common and efficient strategy involves a one-pot reduction and cyclization followed by Boc protection.

Synthetic Workflow Overview

A robust method for synthesizing 1-N-BOC-3-hydroxypyrrolidine (a constitutional isomer, but illustrating a similar strategy) starts from 4-chloro-3-hydroxy-butyronitrile.[6] This process involves two key steps: reduction of the nitrile to an amine and subsequent intramolecular cyclization to form the pyrrolidine ring. The use of a borane source, such as one generated in situ from sodium borohydride, is advantageous as it not only acts as the reducing agent but also complexes with the newly formed amino group, preventing side reactions and facilitating a high-yielding, one-pot cyclization.[6] The final step is the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Caption: One-pot synthesis of N-Boc-hydroxypyrrolidine.

Experimental Protocol: Boc Protection of 2-Hydroxypyrrolidine

This protocol details the final step of the synthesis, which is the N-protection. This step is critical and widely applicable. The causality for using a biphasic system or adding a base like NaOH is to neutralize the acidic proton of the amine and the HCl byproduct (if starting from a hydrochloride salt), facilitating the nucleophilic attack on the Boc anhydride.

-

Dissolution: Dissolve the starting 2-hydroxypyrrolidine (or its hydrochloride salt) in a suitable solvent mixture, such as THF/water (2:1).[7]

-

Neutralization: If starting from the hydrochloride salt, add an aqueous base (e.g., 10% NaOH) to neutralize the acid and free the amine.[7]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents) to the solution. The reaction is often performed at room temperature.[1][7]

-

Reaction Monitoring: Stir the mixture overnight at room temperature.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Remove the organic solvent (e.g., THF) under reduced pressure. Acidify the remaining aqueous residue to pH 2 with an acid like 10% KHSO₄ to protonate any unreacted amine and facilitate separation.[7]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate multiple times.[7]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-hydroxypyrrolidine, which can be further purified by column chromatography if necessary.

Part 3: The Core Reactivity of N-Boc-2-hydroxypyrrolidine

The synthetic utility of N-Boc-2-hydroxypyrrolidine is defined by the distinct reactivity of its two primary functional handles: the C2-hydroxyl group and the N-Boc protecting group.

A. Reactions at the C2-Hydroxyl Group

The secondary alcohol is a versatile site for oxidation and substitution reactions.

The conversion of the hydroxyl group to a ketone yields N-Boc-2-pyrrolidinone, another valuable synthetic intermediate.[8][9] This transformation is a standard alcohol oxidation. The choice of oxidant is key; mild conditions are preferred to avoid over-oxidation or degradation of the Boc group. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant (e.g., bleach) or Swern oxidation conditions are effective.

Caption: Oxidation of the hydroxyl group to a ketone.

Mechanism Causality: The reaction is initiated by the formation of a betaine intermediate from a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD).[10] This highly reactive species activates the hydroxyl group by forming an oxyphosphonium salt, which is an excellent leaving group. The choice of an acidic nucleophile (pKa < 15) is critical, as it must protonate the betaine intermediate to drive the reaction forward.[11][12] The deprotonated nucleophile then displaces the oxyphosphonium group via an Sₙ2 pathway, ensuring stereochemical inversion.

Caption: Key steps of the Mitsunobu reaction workflow.

Experimental Protocol: General Mitsunobu Reaction

Critical Consideration: This reaction is highly sensitive to water. All glassware must be oven-dried, and all solvents must be anhydrous.[10]

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-2-hydroxypyrrolidine (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and the desired nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding the azodicarboxylate.

-

Azodicarboxylate Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. A color change and/or precipitation of byproducts may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Quenching & Work-up: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and reduced azodicarboxylate byproducts.[10] Purification is typically achieved by column chromatography on silica gel.

B. Reactions of the N-Boc Protecting Group

The Boc group is prized for its stability under a wide range of conditions (e.g., nucleophiles, bases, hydrogenolysis) while being readily removable under acidic conditions.

This is the most common method for removing the Boc group.[13] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used.[13][14]

Mechanism Causality: The acid protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic. This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of the highly stable tert-butyl cation (which is trapped by a nucleophile or eliminates to form isobutene), carbon dioxide, and the free secondary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: TFA Deprotection

-

Dissolution: Dissolve the N-Boc-protected pyrrolidine in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC. The disappearance of the methyl signal around 1.4 ppm in the ¹H-NMR spectrum is a clear indicator of deprotection.[14]

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The resulting product is the amine-TFA salt. It can be used directly or triturated with a solvent like cold diethyl ether to precipitate the salt, which is then collected by filtration.

While acid-catalyzed cleavage is standard, certain substrates may be acid-sensitive. Milder or alternative methods have been developed:

-

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect thermolytic deprotection, often accelerated by microwave heating.[15][16] This method can be clean and quantitative.[15]

-

Oxalyl Chloride in Methanol: A mild and selective method for N-Boc deprotection has been reported using oxalyl chloride in methanol at room temperature, with reactions completing in 1-4 hours.[17]

Part 4: Applications in Drug Discovery and Development

N-Boc-2-hydroxypyrrolidine and its derivatives are critical precursors for a multitude of pharmacologically active agents.[3][4] The pyrrolidine scaffold provides a rigid, three-dimensional structure that is ideal for orienting substituents to interact with biological targets like enzymes and receptors.

-

Antivirals: The N-protected proline scaffold is a key component in the synthesis of hepatitis C virus (HCV) inhibitors like Daclatasvir.[4]

-

Antidiabetics: Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes, is synthesized from pyrrolidine precursors.[3]

-

Cardiovascular and CNS Agents: The pyrrolidine ring is found in drugs like Darifenacin (for overactive bladder) and various receptor antagonists.[1][3]

-

Antibiotics: Carbapenem antibiotics such as Ertapenem and Meropenem are synthesized using (2S,4R)-4-hydroxypyrrolidine carboxylic acid, a closely related building block.[3][4]

-

Peptidomimetics: The Boc group is a classic protecting group in peptide synthesis.[18][19][] N-Boc-2-hydroxypyrrolidine allows for the incorporation of non-natural, constrained amino acid mimics into peptide chains, which can enhance stability against enzymatic degradation and improve bioavailability.[21]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of N-Boc-2-hydroxypyrrolidine are paramount for safety and maintaining reagent integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][23] Work should be conducted in a well-ventilated area or a chemical fume hood.[22][23]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, except under controlled reaction conditions.[23]

-

Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture absorption.[22][23] For long-term stability, storage at 2-8°C is recommended.[5] Storing under an inert gas atmosphere is also good practice.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[23]

-

Inhalation: Move the victim to fresh air.[23]

-

In case of accidental ingestion or significant exposure, seek immediate medical attention.

-

Conclusion

N-Boc-2-hydroxypyrrolidine is far more than a simple chemical intermediate; it is a powerful enabler of molecular complexity and a critical tool for medicinal chemists. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its hydroxyl and N-Boc groups, provides a reliable and predictable platform for constructing sophisticated molecular architectures. The ability to perform stereoinvertive substitutions via the Mitsunobu reaction and the straightforward, high-yielding deprotection of the Boc group are functionalities that underscore its value. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage the synthetic potential of this indispensable building block.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, CAS No. 135042-12-5 - iChemical [ichemical.com]

- 6. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 7. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | 135042-12-5 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 21. bloomtechz.com [bloomtechz.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. fishersci.com [fishersci.com]

Physical and chemical properties of tert-butyl 2-hydroxypyrrolidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 2-hydroxypyrrolidine-1-carboxylate

Abstract

This compound, commonly referred to as N-Boc-2-hydroxypyrrolidine, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, a secondary alcohol, and a sterically hindered tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its synthesis, reactivity, applications, and safe handling protocols. The content herein is intended for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, offering both foundational data and practical, field-proven insights.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure and identifiers. The molecule consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a hydroxyl group at the C2 position. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for modulating its reactivity and solubility during synthetic sequences.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Boc-2-hydroxypyrrolidine, N-Boc-2-pyrrolidinol |

| CAS Number | 84766-91-6[1][2] |

| Molecular Formula | C₉H₁₇NO₃[1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1O |

| InChI Key | NUYWPLSBEHXOHO-UHFFFAOYSA-N[1][2] |

graph "tert_butyl_2_hydroxypyrrolidine_1_carboxylate_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0.5!"]; C1 [label="C", pos="-1.2,-0.2!"]; C2 [label="C", pos="-0.8,-1.6!"]; C3 [label="C", pos="0.8,-1.6!"]; C4 [label="C", pos="1.2,-0.2!"]; O1 [label="O", pos="2.0,0.5!"]; H1 [label="H", pos="2.5,0.1!"];

// Boc group C5 [label="C", pos="0,1.8!"]; O2 [label="=O", pos="0.8,2.6!"]; O3 [label="O", pos="-1.0,2.4!"]; C6 [label="C", pos="-1.2,3.8!"]; CH3_1 [label="CH₃", pos="-2.4,4.3!"]; CH3_2 [label="CH₃", pos="-0.2,4.7!"]; CH3_3 [label="CH₃", pos="-1.5,3.4!"];

// Edges for the pyrrolidine ring and hydroxyl group C4 -- N1; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; O1 -- H1 [style=dashed];

// Edges for the Boc group N1 -- C5; C5 -- O2 [style=bold, len=0.5]; C5 -- O3; O3 -- C6; C6 -- CH3_1; C6 -- CH3_2; C6 -- CH3_3;

// Invisible nodes and edges for positioning CH/CH2 labels node [shape=none, label=""]; p1 [pos="-1.8,-0.1!"]; p2 [pos="-1.3,-2.3!"]; p3 [pos="1.3,-2.3!"]; p4 [pos="1.8,-0.1!"]; p5 [pos="0.8,0!"];

// Labels for ring hydrogens (implied) C1 -- p1 [style=invis]; C2 -- p2 [style=invis]; C3 -- p3 [style=invis]; C4 -- p4 [style=invis]; N1 -- p5 [style=invis];

}

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and its handling characteristics, which are critical for designing experimental setups and purification protocols.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | PubChem[1][3] |

| Appearance | Solid | Sigma-Aldrich[2] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Solubility | Soluble in many organic solvents like DMSO and DMF.[4] | MedChemExpress, Sigma-Aldrich |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[2] |

Expert Insight: The XLogP3 value of 1.6 indicates moderate lipophilicity. This, combined with its hydrogen bonding capabilities, explains its solubility in a range of organic solvents. The Boc group significantly increases the molecular weight and lipophilicity compared to the parent 2-hydroxypyrrolidine, making it less water-soluble but easier to handle and purify via standard silica gel chromatography.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical identification and purity assessment. The predictable spectral features of N-Boc-2-hydroxypyrrolidine serve as a reliable reference for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key expected signals include:

-

A large singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.[5]

-

A series of multiplets in the δ 1.8-3.7 ppm range corresponding to the protons on the pyrrolidine ring.

-

A signal for the proton on the carbon bearing the hydroxyl group (C2-H), which would appear as a multiplet.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework:

-

A signal around δ 80 ppm for the quaternary carbon of the Boc group.

-

A signal around δ 28 ppm for the three equivalent methyl carbons of the Boc group.

-

A signal for the carbamate carbonyl carbon (C=O) around δ 155 ppm.

-

Signals for the five distinct carbons of the pyrrolidine ring, with the carbon attached to the hydroxyl group (C2) being the most downfield of the ring carbons.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

A strong absorption peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the carbamate in the Boc group.[6]

-

Multiple peaks in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns.

-

The molecular ion peak [M]+ would be observed at m/z = 187.[5]

-

A common fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), leading to significant peaks at m/z = 131 or m/z = 130.

-

Chemical Properties and Synthetic Reactivity

The synthetic utility of N-Boc-2-hydroxypyrrolidine stems from the distinct reactivity of its functional groups.

-

The Hydroxyl Group: The secondary alcohol at the C2 position is a nucleophile and can be a site for various transformations.

-

Oxidation: It can be oxidized to the corresponding ketone, N-Boc-2-pyrrolidinone, using standard oxidizing agents like Dess-Martin periodinane or Swern oxidation. This ketone is a valuable intermediate for further functionalization.[7]

-

Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

-

Substitution: It can be converted into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions, often with inversion of stereochemistry if the starting material is chiral.

-

-

The N-Boc Protecting Group: The Boc group is a robust protecting group, stable to most nucleophilic and basic conditions, as well as catalytic hydrogenation.[5]

-

Deprotection: Its primary role is to temporarily mask the reactivity of the nitrogen atom. It is efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent, to liberate the free secondary amine. This deprotection is a clean reaction, typically yielding volatile byproducts (isobutylene and CO₂).

-

Caption: Key reaction pathways for N-Boc-2-hydroxypyrrolidine.

Synthesis and Purification Protocol

The most direct and common synthesis involves the protection of the commercially available 2-hydroxypyrrolidine. The causality behind this choice is its efficiency and high yield.

Objective: To synthesize this compound.

Materials:

-

2-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Chloroform)[5]

-

A mild base (e.g., Triethylamine (TEA) or Potassium Carbonate)[8]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 2-hydroxypyrrolidine in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. This initial cooling is critical to manage the exothermicity of the reaction.

-

Addition of Base: Add the mild base (e.g., 1.2 equivalents of TEA) to the solution. The base acts as a scavenger for the acid byproduct generated during the reaction.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the cooled mixture.[5] A slow addition rate is essential to prevent side reactions and ensure complete protection.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours, or until completion as monitored by TLC).

-

Workup: Quench the reaction by adding water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.[5]

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Development

N-Boc-2-hydroxypyrrolidine is a high-value intermediate, especially in its enantiomerically pure forms (R or S). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][9]

-

Chiral Building Block: It serves as a precursor for synthesizing more complex chiral amines and other substituted pyrrolidines, which are core motifs in drugs targeting enzymes and receptors.[9]

-

Synthesis of Bioactive Molecules: The compound is a key intermediate in the synthesis of various bioactive molecules, leveraging its dual functionality for further elaboration.[10] For instance, derivatives are used in the development of inhibitors for various therapeutic targets.[7]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

| Category | Guideline |

| GHS Hazard Statements | H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][14] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, compatible chemical-resistant gloves, and a lab coat are mandatory.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator.[2][13] |

| Disposal | Dispose of the material by licensed chemical destruction or controlled incineration in accordance with all federal, state, and local environmental regulations.[12][13] |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and versatile building block. A thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for its effective and safe utilization in the laboratory.

References

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

MSDS for 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). J & W PharmLab, LLC. [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. [Link]

-

tert-Butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate. (n.d.). MySkinRecipes. [Link]

-

1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | C9H17NO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Churakova, E., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. [Link]

-

Standard synthesis of N-Boc-(S)-2-cyanopyrrolidine (5). (n.d.). ResearchGate. [Link]

-

Tert-butyl 4-hydroxypyrrolidine-2-carboxylate | C9H17NO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

N-Boc-Cis-4-Hydroxypyrrolidine-2-Carboxylic Acid. (n.d.). Synthink. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine. (2015).

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Gavilan College. [Link]

-

6.3.2 Spectroscopy MS. (n.d.). Physics & Maths Tutor. [Link]

-

Worthington, R. J., et al. (2007). Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. Organic & Biomolecular Chemistry. [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

-

Shishlov, N. M., et al. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Bashkir State University. [Link]

-

meriSTEM Education. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. [Link]

-

Reinhardt, R., et al. (2008). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E. [Link]

Sources

- 1. 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | C9H17NO3 | CID 13113491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 84766-91-6 [sigmaaldrich.com]

- 3. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-Cis-4-Hydroxypyrrolidine-2-Carboxylic Acid | High Purity CAS 132775-74-9 | Manufacturer & Supplier in China [chemheterocycles.com]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-Butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate [myskinrecipes.com]

- 11. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jwpharmlab.com [jwpharmlab.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. depts.washington.edu [depts.washington.edu]

An In-depth Technical Guide to tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry, frequently referred to as a "privileged scaffold".[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its therapeutic significance. Unlike flat, aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of chemical space and optimized interactions with biological targets.[1][2] This inherent three-dimensionality is crucial for enhancing biological activity and improving pharmacokinetic profiles.[1] Within this important class of compounds is tert-butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6), a chiral building block that offers a versatile platform for the synthesis of complex and biologically active molecules.[3][4][5][] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

Chemical Identity and Properties

This compound is a stable, solid organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, enabling regioselective reactions at other positions of the molecule. The hydroxyl group at the 2-position provides a handle for further functionalization, making it a valuable synthon in multi-step organic synthesis.

| Property | Value | Reference |

| CAS Number | 84766-91-6 | [7] |

| Molecular Formula | C₉H₁₇NO₃ | [7] |

| Molecular Weight | 187.24 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1-Boc-2-hydroxypyrrolidine, N-Boc-pyrrolidin-2-ol | [7] |

| Appearance | Solid | |

| Storage Temperature | Refrigerator |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and commonly employed laboratory-scale synthesis can be inferred from established chemical principles and related literature. A general and efficient approach involves the N-protection of a suitable pyrrolidine precursor followed by the introduction of the hydroxyl group.

A likely synthetic route starts with L-proline, a readily available and chiral starting material. The workflow would proceed as follows:

Figure 1: Plausible Synthetic Workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative):

-

N-Boc Protection of L-Proline:

-

Dissolve L-proline in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid.

-

To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the N-Boc-L-proline.

-

-

Reduction of the Carboxylic Acid:

-

Dissolve the N-Boc-L-proline in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction, followed by an appropriate workup to isolate N-Boc-L-prolinol.

-

-

Selective Oxidation to the Hydroxamic Acid (Hypothetical):

-

This step is less straightforward and represents a key challenge. Direct conversion of the primary alcohol in N-Boc-prolinol to the hemiaminal (2-hydroxy) is not a standard transformation. A more likely, albeit longer, route would involve oxidation to the corresponding aldehyde or carboxylic acid, followed by further manipulations. However, for the purpose of this guide, we will consider a hypothetical direct oxidation.

-

A more practical approach would be the reduction of N-Boc-2-pyrrolidinone.

-

Alternative Synthetic Workflow: Reduction of N-Boc-2-pyrrolidinone

A more direct and commonly cited method for the synthesis of similar hydroxylated pyrrolidines involves the reduction of the corresponding lactam.

Figure 2: Alternative Synthetic Workflow via Lactam Reduction.

Step-by-Step Experimental Protocol (Illustrative):

-

N-Boc Protection of 2-Pyrrolidinone:

-

Dissolve 2-pyrrolidinone in an appropriate solvent like dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting N-Boc-2-pyrrolidinone by column chromatography.[8]

-

-

Reduction of N-Boc-2-pyrrolidinone:

-

Dissolve N-Boc-2-pyrrolidinone in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, for instance, sodium borohydride (NaBH₄), in portions.

-

Monitor the reaction by TLC.

-

After the reaction is complete, perform a standard aqueous workup and extract the product.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Biological Activity and Applications in Drug Discovery

While there is a lack of specific published data on the biological activity of this compound itself, its significance lies in its role as a chiral precursor for a wide range of biologically active molecules. The pyrrolidine scaffold is a key component in many drugs targeting various diseases.[9]

Potential Therapeutic Areas for Derivatives:

-

Antiviral Agents: The structural rigidity and stereochemistry of pyrrolidine derivatives are crucial for their interaction with viral enzymes.

-

Anticancer Agents: The pyrrolidine core can be functionalized to target specific kinases or other proteins involved in cancer progression.[10]

-

Central Nervous System (CNS) Disorders: The ability of the pyrrolidine scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of drugs targeting CNS disorders.[11]

-

Antidiabetic Agents: Pyrrolidine-based molecules have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which are involved in glucose metabolism.[12]

Toxicology and Safety Profile

No dedicated toxicological studies for this compound have been identified in the public domain. The safety information is primarily derived from supplier safety data sheets (SDS), which indicate standard precautions for handling laboratory chemicals. As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used. Work should be conducted in a well-ventilated area or a fume hood.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. The spectra would show characteristic signals for the tert-butyl group, the pyrrolidine ring protons, and the hydroxyl proton.[13][14][15][16]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for purity determination and for monitoring reaction progress. It can also be used for quantitative analysis in various matrices.[17][18][19] A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to aid ionization. Detection would be performed using an electrospray ionization (ESI) source in positive ion mode.

Figure 3: General Analytical Workflow for this compound.

Conclusion and Future Perspectives

References

-

Organic Syntheses Procedure. [Online] Available at: [Link]

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Pharmaceuticals with 2-pyrrolidinone scaffold.

- Metabolism Studies In Vitro and In Vivo.

- Syntheses and NMR spectra. The Royal Society of Chemistry.

- 1932437-94-9|tert-Butyl (2R,4S)-2-(aminomethyl)

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | C9H17NO3. PubChem. [Online] Available at: [Link]

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3. PubChem. [Online] Available at: [Link]

- (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023.

- (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. MedChemExpress.

- In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of the Indian Chemical Society. 2017.

- Synthesis of L-Pro1. The Royal Society of Chemistry.

- tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate(1539946-20-7) 1H NMR spectrum. ChemicalBook.

- tert-butyl (3R,4R)-3-(dimethylamino)

- The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

- Understanding N-Boc-2-pyrrolidinone: Properties, Uses, and Sourcing.

- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Biochemical Reagent. MedChemExpress.

- Synthesis of New Optically Active 2-Pyrrolidinones. Molecules.

- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. 2016.

- Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites.

- Therapeutic pyridazine compounds and uses thereof.

- 3-Substituted Prolines: From Synthesis to Structural Applications,

- 170491-63-1|tert-Butyl 2-(hydroxymethyl)

- Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Benchchem.

- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2016.

- Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Deriv

- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. BOC Sciences.

- Protein kinase B inhibitors.

- An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. 2020.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Cyclic trex1 inhibitors.

- Pharmaceutical composition. PubChem.

- New Chiral Building Blocks. Sigma-Aldrich.

- Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry.

- In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. The AAPS Journal. 2016.

- Precision Chiral Building Block Synthesis. BOC Sciences.

- Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. Toxins. 2019.

- A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods.

- A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences.

- In Vivo and In Silico Studies of the Hepatoprotective Activity of Tert-Butylhydroquinone. Antioxidants. 2023.

- Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | C9H17NO3 | CID 13113491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 12. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]